14-Hydroxytetradecan-6-one
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Overview
Description
14-Hydroxytetradecan-6-one is an organic compound with the molecular formula C14H28O2 It is a hydroxylated ketone, meaning it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxytetradecan-6-one can be achieved through several methods. One common approach involves the oxidation of 14-hydroxy-6-tetradecanol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to yield the desired ketone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 14-hydroxy-6-tetradecanol using environmentally friendly oxidants. This method ensures high yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxytetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 14-tetradecanoic acid.
Reduction: Formation of 14-hydroxy-6-tetradecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
14-Hydroxytetradecan-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of hydroxylated ketones in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 14-Hydroxytetradecan-6-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
14-Hydroxy-6-tetradecanol: A precursor in the synthesis of 14-Hydroxytetradecan-6-one.
14-Tetradecanoic acid: An oxidation product of this compound.
6-Tetradecanone: A structurally similar ketone without the hydroxyl group
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
92527-74-7 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
14-hydroxytetradecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-2-3-8-11-14(16)12-9-6-4-5-7-10-13-15/h15H,2-13H2,1H3 |
InChI Key |
VPBAYPCRNBKZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCO |
Origin of Product |
United States |
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